Cas no 2229146-17-0 (tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate)

Tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate is a specialized carbamate-protected amine intermediate used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The presence of a 4-chloro-2-methoxypyridine moiety offers versatility for further functionalization, making it valuable in the development of bioactive compounds. This compound is particularly useful in peptide synthesis and medicinal chemistry applications, where controlled amine reactivity is required. Its well-defined purity and consistent performance make it a reliable building block for complex molecular architectures.
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate structure
2229146-17-0 structure
商品名:tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
CAS番号:2229146-17-0
MF:C14H22ClN3O3
メガワット:315.795782566071
CID:6369430
PubChem ID:165620578

tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 化学的及び物理的性質

名前と識別子

    • 2229146-17-0
    • tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
    • EN300-1880810
    • インチ: 1S/C14H22ClN3O3/c1-14(2,3)21-13(19)18-8-9(7-16)11-10(15)5-6-17-12(11)20-4/h5-6,9H,7-8,16H2,1-4H3,(H,18,19)
    • InChIKey: ZMOSHDUQZXNZSK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CN=C(C=1C(CN)CNC(=O)OC(C)(C)C)OC

計算された属性

  • せいみつぶんしりょう: 315.1349693g/mol
  • どういたいしつりょう: 315.1349693g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 7
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 86.5Ų

tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1880810-2.5g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
2.5g
$3641.0 2023-06-03
Enamine
EN300-1880810-5.0g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
5g
$5387.0 2023-06-03
Enamine
EN300-1880810-0.25g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
0.25g
$1708.0 2023-06-03
Enamine
EN300-1880810-10.0g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
10g
$7988.0 2023-06-03
Enamine
EN300-1880810-0.1g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
0.1g
$1635.0 2023-06-03
Enamine
EN300-1880810-1.0g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
1g
$1857.0 2023-06-03
Enamine
EN300-1880810-0.5g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
0.5g
$1783.0 2023-06-03
Enamine
EN300-1880810-0.05g
tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate
2229146-17-0
0.05g
$1560.0 2023-06-03

tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate 関連文献

tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2229146-17-0 and Product Name: *tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate*

Compound with the CAS number 2229146-17-0 and the product name tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The intricate arrangement of functional groups, including amines, chloro-substituted pyridines, and carbamate moieties, positions this molecule as a versatile intermediate in synthetic chemistry.

The synthesis of such compounds often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. The presence of the 4-chloro-2-methoxypyridin-3-yl substituent is particularly noteworthy, as it introduces a region of electronic richness that can be exploited in further functionalization. This feature makes the compound an attractive building block for designing molecules with enhanced binding affinity and selectivity towards biological targets.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic potential. The pyridine core, a common motif in many bioactive molecules, is known for its ability to interact with biological systems through hydrogen bonding and hydrophobic interactions. The modification of this core with electron-withdrawing groups such as chlorine atoms can significantly alter its pharmacological properties, making it a valuable scaffold for medicinal chemists.

The carbamate functional group in the molecule serves multiple purposes. It not only provides a site for further derivatization but also contributes to the overall solubility and metabolic stability of the compound. These characteristics are crucial for evaluating its suitability as an active pharmaceutical ingredient (API). Additionally, the tert-butyl group enhances the lipophilicity of the molecule, which can be beneficial for crossing biological membranes.

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and experimental screening have been employed to understand how structural modifications influence biological activity. In the case of tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate, these approaches have revealed that subtle changes in the substituents can lead to significant improvements in potency and selectivity.

The compound’s potential applications extend beyond traditional small-molecule drug development. It has shown promise as a key intermediate in the synthesis of biologics and peptide mimetics. The ability to incorporate complex functionalities into a single molecular framework allows for the creation of novel therapeutic agents with tailored properties. This versatility underscores the importance of having well-characterized building blocks like this one in chemical libraries used for high-throughput screening.

The role of computational chemistry in accelerating drug discovery cannot be overstated. Advanced algorithms and machine learning models have enabled researchers to predict the properties of molecules before they are synthesized, saving time and resources. For compounds like tert-butyl N-[3-amino-2-(4-chloro-2-methoxypyridin-3-yl)propyl]carbamate, these tools have been instrumental in identifying optimal synthetic routes and predicting their behavior in biological systems.

In conclusion, compound with CAS No. 2229146-17-0 represents a significant contribution to pharmaceutical chemistry. Its unique structure and functional attributes make it a valuable tool for drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the design and synthesis of next-generation therapeutics.

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